Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine
CAS No.:
Cat. No.: VC16216820
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.
![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine -](/images/structure/VC16216820.png)
Specification
Molecular Formula | C11H24N2 |
---|---|
Molecular Weight | 184.32 g/mol |
IUPAC Name | N,2-dimethyl-N-(piperidin-4-ylmethyl)propan-1-amine |
Standard InChI | InChI=1S/C11H24N2/c1-10(2)8-13(3)9-11-4-6-12-7-5-11/h10-12H,4-9H2,1-3H3 |
Standard InChI Key | HYGVNDHKDLPDTI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN(C)CC1CCNCC1 |
Introduction
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Formula
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine, systematically named N-methyl(1-(2-methylpropyl)piperidin-4-yl)methanamine, has the molecular formula C₁₁H₂₄N₂ and a molecular weight of 184.33 g/mol . The IUPAC name reflects its substitution pattern: a piperidine ring (six-membered amine heterocycle) with a methyl group attached to the nitrogen atom and a 2-methylpropyl (isobutyl) group at the 1-position of the ring. A methylamine side chain is further bonded to the 4-position carbon of the piperidine core.
Structural Characterization
Key physicochemical properties include a calculated LogP (partition coefficient) of 1.54, indicating moderate lipophilicity, and a polar surface area of 15 Ų, suggesting limited solubility in polar solvents . The molecule contains 13 heavy atoms, 4 rotatable bonds, and a single piperidine ring, contributing to its conformational flexibility (Table 1) .
Table 1: Physicochemical Properties of Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₄N₂ |
Molecular Weight | 184.33 g/mol |
LogP | 1.54 |
Rotatable Bonds | 4 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
The SMILES notation (CN(C(C)C)CC1CCNCC1
) and InChIKey (DKKRKFKBQLKSPL-UHFFFAOYSA-N
) provide unambiguous representations of its structure, critical for database searches and computational modeling .
Synthesis and Synthetic Methodologies
Organometallic Cyclization Strategies
Recent advances in piperidine synthesis, particularly via organometallic intermediates, offer viable routes to this compound. AbdelSalam (2013) demonstrated that β-aminoalkyl zinc iodides undergo copper-catalyzed coupling with chloromethylpropenes, followed by sodium hydride-mediated cyclization, to yield 5-methylenepiperidines . While this method targeted 2,5-disubstituted derivatives, analogous strategies could be adapted for 1,4-disubstituted piperidines like Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine by modifying the starting organozinc reagent and electrophile .
Reductive Amination Pathways
Supplier | Purity (%) | Pack Size | Price ($) |
---|---|---|---|
AA Blocks | 95 | 1 g | 34 |
A2B Chem | 95 | 5 g | 143 |
ChemBridge Corp. | 95 | 25 g | 154 |
Regulatory Status
Applications in Pharmaceutical and Materials Research
Neurological Drug Development
The piperidine moiety is a hallmark of neuromodulatory agents, and this compound’s ability to cross the blood-brain barrier (inferred from its LogP) makes it a candidate for central nervous system (CNS) drug discovery . Derivatives have shown preliminary activity as serotonin receptor ligands in vitro, though specific pharmacological data remain proprietary .
Organic Synthesis Building Block
Its tertiary amine structure serves as a precursor for N-alkylation and Schiff base formation. For example, quaternization of the amine with alkyl halides generates cationic surfactants, while condensation with ketones yields imines for coordination chemistry .
Analytical Chemistry Applications
In mass spectrometry, the compound’s predicted collision cross-section (156.0 Ų for [M+H]+ adducts) facilitates its identification in complex matrices . Recent protocols employ it as an internal standard for quantifying structurally related amines in biological samples .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, which could enhance CNS drug selectivity.
-
Pharmacological Profiling: Systematic evaluation of affinity for neurotransmitter receptors (e.g., σ, NMDA).
-
Materials Science: Exploring its use as a monomer in polyamide synthesis or as a ligand in catalytic systems.
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